molecular formula C8H11N B090883 3-Methylbenzylamine CAS No. 100-81-2

3-Methylbenzylamine

Cat. No.: B090883
CAS No.: 100-81-2
M. Wt: 121.18 g/mol
InChI Key: RGXUCUWVGKLACF-UHFFFAOYSA-N
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Description

3-Methylbenzylamine is an organic compound with the molecular formula C8H11N. It is a derivative of benzylamine, where a methyl group is attached to the benzene ring at the third position. This compound is a colorless to light yellow liquid with a characteristic amine odor. It is used in various chemical synthesis processes and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

3-Methylbenzylamine is a simple organic compound that is primarily used in chemical synthesis It is known to interact with various organic and inorganic substances, acting as a reactant or catalyst in these processes .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction in which it is involved. As an amine, it can act as a base, accepting a proton from a more acidic compound, or as a nucleophile, donating a pair of electrons to an electrophile . These properties allow it to participate in a wide range of chemical reactions, including the synthesis of other amines, amides, and various organic compounds .

Biochemical Pathways

This compound has been used as a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets . This suggests that it may play a role in the formation of complex structures through self-assembly or templating mechanisms.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions in which it is involved. In the context of its use as a templating agent, it may contribute to the formation of complex, two-dimensional structures . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, its reactivity as a base or nucleophile may be affected by the pH of the environment. Similarly, its stability may be influenced by temperature and the presence of other reactive substances. Therefore, careful control of the environment is important when using this compound in chemical reactions.

Biochemical Analysis

Biochemical Properties

3-Methylbenzylamine has been used as a templating agent in the synthesis of amine-templated materials . It interacts with various enzymes and proteins during this process . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with certain transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is possible that it could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbenzylamine can be synthesized through several methods:

    Reduction of 3-Methylbenzonitrile: This method involves the reduction of 3-methylbenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions.

    Reductive Amination of 3-Methylbenzaldehyde: In this method, 3-methylbenzaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of this compound.

    Hofmann Rearrangement: This method involves the conversion of 3-methylbenzamide to this compound using bromine and a strong base such as sodium hydroxide. The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to yield the amine.

Industrial Production Methods

In industrial settings, this compound is typically produced through the reduction of 3-methylbenzonitrile due to its efficiency and scalability. The process involves the use of hydrogen gas and a suitable catalyst, and it is carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The amine group in this compound can be oxidized to form the corresponding imine or nitrile. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding alkane. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Imines, nitriles, and other oxidized derivatives.

    Reduction: Alkanes and other reduced derivatives.

    Substitution: Various substituted benzylamines and related compounds.

Scientific Research Applications

3-Methylbenzylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also used in the synthesis of biologically active molecules.

    Medicine: this compound is used in the development of new drugs and therapeutic agents. It is also used in the synthesis of intermediates for pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other materials. It is also used as a curing agent in the manufacture of epoxy resins and as a stabilizer in the production of plastics.

Comparison with Similar Compounds

3-Methylbenzylamine can be compared with other similar compounds, such as:

    Benzylamine: The parent compound, which lacks the methyl group on the benzene ring. Benzylamine has similar chemical properties but different reactivity due to the absence of the methyl group.

    2-Methylbenzylamine: A positional isomer where the methyl group is attached to the second position of the benzene ring. This compound has different steric and electronic properties compared to this compound.

    4-Methylbenzylamine: Another positional isomer with the methyl group at the fourth position. This compound also has different reactivity and properties compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which affects its reactivity and applications in various chemical processes.

Properties

IUPAC Name

(3-methylphenyl)methanamine
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InChI

InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXUCUWVGKLACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID3059218
Record name Benzenemethanamine, 3-methyl-
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methylbenzylamine
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CAS No.

100-81-2
Record name 3-Methylbenzylamine
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Record name Benzenemethanamine, 3-methyl-
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Record name Benzenemethanamine, 3-methyl-
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Synthesis routes and methods I

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 91.5 mol %, and as other products 0.6 mol % of 3-aminomethyl-1-methylcyclohexane, 4.6 mol % of 3-methylbenzylamine, 0.2 mol % of metaxylene and 3.1 mol % of unreacted metaxylylenediamine were obtained.
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Synthesis routes and methods II

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 87.9 mol %, and as other products 8.4 mol % of 3-aminomethyl-1-methylcyclohexane, 2.8 mol % of 3-methylbenzylamine and 0.4 mol % of metaxylene were obtained.
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Synthesis routes and methods III

Procedure details

As a result of analysis by gaschromatography, it was found the yield of 1,3-bis(aminomethyl)cyclohexane was 33.3 mol % and as other products 0.3 mol % of metaxylene, 0.6 mol % of 3-aminomethyl-1-methylcyclohexane, 4.7 mol of 3-methylbenzylamine and 61.1 mol % of unreacted metaxylylenediamine were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Methylbenzylamine in the synthesis of pharmaceutical compounds?

A: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds. For instance, it's a key reagent in creating (R)-6-Benzyloxycarbonylamino-1-methyl-4-(3-methylbenzyl)hexahydro-1, 4-diazepine, an intermediate in producing DAT-582, a potent serotonin-3 receptor antagonist. []

Q2: How does this compound contribute to the formation of layered materials?

A: this compound acts as a templating agent in synthesizing two-dimensional lithium beryllofluoride layered materials. [] When combined with lithium beryllofluoride under specific conditions, this compound guides the formation of distinct sheet structures. The interaction between the protonated amine group of this compound and the electronegative fluoride ions within the material contributes to the overall stability of these layered structures. []

Q3: Can you elaborate on the use of a this compound derivative in converting alcohols to fluorides?

A: N,N‐Diethyl‐α,α‐difluoro‐3‐methylbenzylamine (DFMBA), a derivative of this compound, acts as a reagent for converting various functional groups, including transforming primary, secondary, and benzylic alcohols into their corresponding fluorides. [] This transformation is particularly useful in organic synthesis, as it allows for the selective introduction of fluorine atoms into molecules.

Q4: What are the safety considerations when handling N,N‐Diethyl‐α,α‐difluoro‐3‐methylbenzylamine (DFMBA)?

A: DFMBA gradually decomposes in the presence of moisture. Therefore, handling this compound requires minimal exposure to air and preferably the use of dry glassware or Teflon™ vessels. [] Additionally, DFMBA should be stored under an inert atmosphere in a refrigerator to maintain its stability. []

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